AX 048 is classified as a pharmacological agent with specific activity against phospholipase A2 enzymes. Its primary biochemical pathway of action involves the inhibition of the arachidonic acid pathway, making it relevant for studies in pain and inflammation.
The synthesis of AX 048 involves several key steps that include the formation of an amide bond between a hexadecanoyl group and a butanoic acid derivative. The detailed synthetic route is as follows:
AX 048 has a complex molecular structure characterized by the presence of both an amide functional group and an ester functional group. The molecular formula is , with a molecular weight of approximately 357.59 g/mol.
AX 048 participates in several types of chemical reactions:
AX 048 primarily acts as an inhibitor of calcium-dependent phospholipase A2 (cPLA2). By inhibiting this enzyme, AX 048 prevents the release of arachidonic acid from membrane phospholipids, subsequently leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes.
The inhibition of cPLA2 directly impacts the arachidonic acid pathway, which is critical in inflammatory responses. This mechanism suggests that AX 048 could be beneficial in conditions characterized by excessive inflammation and pain .
AX 048 is supplied as a crystalline solid and exhibits several notable physical and chemical properties:
AX 048 has significant scientific applications, particularly in pharmacological research:
AX-048 (C₂₂H₄₁NO₄; MW 383.57) is a synthetic 2-oxoamide inhibitor targeting Group IVA cytosolic phospholipase A₂ (GIVA cPLA₂) with high specificity. Its structure features a long aliphatic chain linked to a 2-oxoamide pharmacophore and an ethyl ester moiety, enabling optimal membrane interaction. The inhibitor binds to the catalytic domain of cPLA₂, which contains a Ser-228/Asp-549 catalytic dyad. AX-048 achieves a XI(50) of 0.022 mole fraction in mixed micelle assays, indicating potent inhibition through competitive displacement of phospholipid substrates at the enzyme's active site [2] [4] [7].
Modifications to AX-048's lipophilic tail significantly alter inhibitory efficacy. Replacement of the C16 aliphatic chain with ether-linked aromatic rings maintains potency while reducing lipophilicity—a critical advancement for improving drug-like properties. Molecular dynamics simulations confirm that the 2-oxoamide group forms hydrogen bonds with catalytic residues, while the hydrophobic tail anchors the inhibitor to the membrane-embedded region of cPLA₂, preventing substrate access [4] [10].
Table 1: Structural Features of AX-048 and Analogues
Compound | Lipophilic Chain | XI(50) (mole fraction) | cPLA₂ IC₅₀ |
---|---|---|---|
AX-048 | C16 aliphatic | 0.022 | 300 nM (vesicle assay) |
Ether-aromatic analogue | p-Benzyloxyphenyl | 0.025 | Comparable to AX-048 |
AX006 (GABA-based) | Short alkyl | 0.035 | 420 nM |
AX-048 exhibits slow-offset binding kinetics against cPLA₂, contributing to prolonged pharmacodynamic effects. In enzyme inhibition assays, AX-048 shows time-dependent activity with a Kᵢ value of 7 nM in isolated enzyme systems. This slow dissociation rate allows sustained suppression of arachidonic acid (AA) release, even after extracellular clearance of the compound. The binding mechanism involves a two-step process: rapid initial association followed by conformational changes in the cPLA₂ catalytic domain that stabilize inhibitor-enzyme complexes [1] [4].
Notably, AX-048 demonstrates differential inhibition across PLA₂ subtypes. While highly selective for GIVA cPLA₂ in its free acid form, its ethyl ester prodrug form (AX-048) also inhibits calcium-independent PLA₂ (GVIA iPLA₂) at higher concentrations. This dual activity may contribute to its broader anti-inflammatory effects observed in vivo [10].
AX-048 disrupts inflammatory cascades by suppressing arachidonic acid metabolism. By inhibiting cPLA₂-mediated hydrolysis of membrane phospholipids, AX-048 reduces substrate availability for downstream cyclooxygenase (COX-2) and prostaglandin E synthases. In fibroblast-like synoviocytes, AX-048 (0.6 µM) suppresses AA release by >80%, leading to corresponding decreases in PGE₂ synthesis [1] [3].
PGE₂ reduction has significant immunomodulatory consequences:
Table 2: Impact of AX-048 on Inflammatory Mediators
Pathway Component | Effect of AX-048 | Functional Consequence |
---|---|---|
Arachidonic acid (AA) | ↓ 80% (IC₅₀ = 0.6 µM) | Substrate limitation for eicosanoids |
PGE₂ | ↓ >70% | Reduced immunosuppression in tumors |
COX-2 expression | Indirect downregulation | Attenuated positive feedback loop |
EP2/EP4 receptor activation | Marked decrease | Inhibited cAMP/PKA tumor growth signals |
Beyond eicosanoid suppression, AX-048 modulates critical signaling nodes in inflammation and cancer:
AX-048 also influences lipid droplet dynamics in cancer cells. By reducing cPLA₂-mediated lipolysis, it depletes lipid droplet reservoirs essential for tumor energy metabolism and membrane biosynthesis. This disrupts SCAP/SREBP-regulated lipogenic gene expression, hindering tumor adaptation to oxidative stress [6] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2